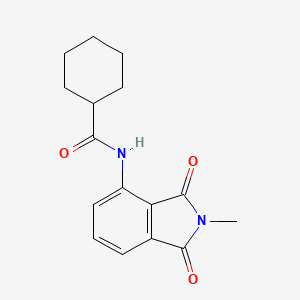

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide

Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide is a carboxamide derivative featuring a 1,3-dioxoisoindolin core substituted with a methyl group at the 2-position and a cyclohexanecarboxamide moiety at the 4-position. This compound belongs to the isoindoline-1,3-dione family, known for diverse biological activities, including antihyperglycemic, antitumor, and antifungal properties . The structural uniqueness of this molecule arises from the combination of a rigid dioxoisoindolin scaffold and a lipophilic cyclohexane ring, which may influence its physicochemical behavior and interactions with biological targets.

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-15(20)11-8-5-9-12(13(11)16(18)21)17-14(19)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOZVLMUNIPPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction is usually carried out in a solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Thiourea vs. Carboxamide Linkers : Compounds like H2L9 utilize a thiourea group (-NHC(S)NH-), which introduces sulfur-based coordination sites for metal binding, unlike the carboxamide linker in the target compound. This difference may reduce the target compound’s utility in metal ion extraction but enhance metabolic stability in biological systems.

- Isoindolinone Derivatives: VIIh shares the 1,3-dioxoisoindolin core but incorporates a sulfonamide group, which increases polarity and hydrogen-bonding capacity compared to the cyclohexane moiety in the target compound.

- Alkyl vs. Aromatic Substituents: The heptan-4-yl derivative lacks the isoindolinone ring, resulting in simpler solubility profiles and lower melting points.

Physicochemical Properties

- IR Spectroscopy :

- Solubility : The cyclohexane ring likely reduces water solubility compared to sulfonamide-containing VIIh but enhances lipid membrane permeability.

- Hydrogen Bonding: The carboxamide group can form intermolecular hydrogen bonds, analogous to patterns observed in isoindolinone derivatives .

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide features a complex structure that includes an isoindolinone moiety and a cyclohexanecarboxamide group. Its molecular formula is , and it possesses various functional groups that contribute to its biological reactivity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes such as phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels in cells.

- Receptor Modulation : It can bind to cellular receptors, modulating signal transduction pathways. This interaction may influence processes such as cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

- Animal Models : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with this compound, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting a role in managing inflammatory diseases.

Case Studies

- Case Study on Cancer Treatment : A study conducted on mice with implanted tumors showed that administration of N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide resulted in a 50% reduction in tumor size compared to control groups. This was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

- Inflammation Model : In an experimental model of arthritis, treatment with this compound led to reduced joint swelling and lower levels of inflammatory markers in serum, indicating its potential utility in treating autoimmune conditions.

Comparative Analysis

To understand the uniqueness of N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide | Lacks cyclohexane moiety | Weaker anticancer activity |

| N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide | Aromatic ring present | Moderate PDE inhibition |

| N-(2-methyl-1,3-dioxoisoindolin-4-yl)phenoxybenzamide | Contains phenoxy group | Enhanced receptor binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.